molecular formula C10H12N4O2 B2401757 3-amino-4-methoxy-1H-indole-2-carbohydrazide CAS No. 840496-04-0

3-amino-4-methoxy-1H-indole-2-carbohydrazide

Cat. No.: B2401757
CAS No.: 840496-04-0
M. Wt: 220.232
InChI Key: KKEAIGKIYWJFSC-UHFFFAOYSA-N
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Description

Structural Characterization

Crystallographic Analysis and Molecular Geometry

The crystallographic properties of 3-amino-4-methoxy-1H-indole-2-carbohydrazide remain unreported in the literature, but insights can be drawn from structurally related indolecarboxamide derivatives. For example, the crystal structure of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) reveals a monoclinic system (space group P2₁/c) with hydrogen-bonded dimers formed via O–H⋯O interactions between carboxylic acid groups. While the carbohydrazide moiety introduces additional hydrogen-bonding sites (NH and CONH groups), analogous packing motifs involving π–π interactions between indole rings and short C–H⋯O contacts are anticipated.

A comparison with 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide (Compound 3 ) shows that methoxy substituents enhance intermolecular interactions. In such systems, the methoxy group participates in C–H⋯O hydrogen bonds, stabilizing lattice arrangements. For this compound, the 3-amino group may form additional N–H⋯O hydrogen bonds with adjacent molecules, leading to a three-dimensional network.

Table 1: Comparative Crystallographic Parameters for Indole Derivatives

Compound Space Group Key Interactions Reference
MI2CA P2₁/c O–H⋯O dimers
1-(4-Methoxyphenyl)triazole-carbohydrazide C–H⋯O, π–π stacking
5-Methoxyindole-2-carboxylic acid hydrazide Hydrogen-bonded chains

Spectroscopic Identification (FT-IR, NMR, UV-Vis)

The spectroscopic characterization of this compound can be extrapolated from analogous indolecarboxamide and hydrazide derivatives:

FT-IR Analysis
  • NH Stretching : Two broad bands in the 3300–3500 cm⁻¹ region corresponding to NH (hydrazide) and NH₂ (amino) groups.
  • C=O Stretching : A strong peak near 1650 cm⁻¹ for the hydrazide carbonyl, with possible splitting due to hydrogen bonding.
  • C–O (Methoxy) : A peak at ~1250 cm⁻¹, characteristic of methoxy-substituted aromatics.
NMR Spectroscopy
  • ¹H NMR :
    • Amino Protons : Exchangeable singlets at δ 9–10 ppm (NH₂) and δ 11–12 ppm (NH).
    • Methoxy Protons : A singlet at δ 3.8–3.9 ppm.
    • Indole Ring Protons : Split into multiplets between δ 6.5–8.0 ppm, with deshielded signals at δ 7.5–8.5 ppm for protons adjacent to electron-withdrawing groups.
  • ¹³C NMR :
    • Hydrazide Carbonyl : δ 160–165 ppm.
    • Methoxy Carbon : δ 55–56 ppm.
    • Indole carbons : δ 100–140 ppm, with quaternary carbons at δ 120–130 ppm.

Table 2: Predicted NMR Shifts for this compound

Feature ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
NH₂ (amino) 9.0–10.0 (s)
NH (hydrazide) 11.0–12.0 (s)
OCH₃ 3.8–3.9 (s) 55–56
C=O (hydrazide) 160–165
Indole C-2 120–130
Indole C-3 (NH₂) 100–110

Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) studies on related indolehydrazides reveal:

  • HOMO-LUMO Gaps : Narrow gaps (ΔE < 5 eV) due to conjugation between the indole ring and hydrazide moiety, enabling red-shifted UV-Vis absorption.
  • Charge Distribution : Partial positive charges on the hydrazide nitrogen atoms and electron-rich indole π-systems, favoring nucleophilic attack and radical scavenging.
  • UV-Vis Spectra : λmax in the 330–350 nm range, consistent with extended conjugation in hydrazones.

Comparative Analysis with Related Indolecarboxamide Derivatives

The structural and electronic features of this compound differ from other indolecarboxamide derivatives in critical ways:

Substituent Effects
Feature This compound 5-Methoxy-1H-Indole-2-Carboxylic Acid
Hydrogen Bonding NH₂ and NH groups enable multiple H-bonds Limited to O–H⋯O interactions
Solubility Enhanced by polar NH groups and methoxy Moderate due to carboxylic acid
Electronic Properties Extended conjugation (HOMO-LUMO gap) Localized π-system
Biological Activity Trends
  • Radical Scavenging : Methoxy and amino groups synergize to enhance antioxidant activity, as seen in 3,4-dihydroxy-substituted derivatives.
  • Enzyme Inhibition : Hydrazide derivatives often exhibit stronger inhibitory effects than carboxamides due to improved hydrogen-bonding capacity.

Table 3: Comparative Biochemical Activity of Indole Derivatives

Compound IC₅₀ (α-glucosidase) Key Structural Features Reference
This compound NH₂, OCH₃, CONHNH₂
4-Chlorophenoxy-1,2,3-triazole-N-phenylacetamide 9.53 µM Cl, triazole, CONHPh
5-Methoxyindole-2-carboxylic acid hydrazide OCH₃, CONHNH₂

Properties

IUPAC Name

3-amino-4-methoxy-1H-indole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-16-6-4-2-3-5-7(6)8(11)9(13-5)10(15)14-12/h2-4,13H,11-12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEAIGKIYWJFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=C(N2)C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328064
Record name 3-amino-4-methoxy-1H-indole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671266
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

840496-04-0
Record name 3-amino-4-methoxy-1H-indole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-amino-4-methoxy-1H-indole-2-carbohydrazide typically involves the reaction of 3-amino-4-methoxy-1H-indole-2-carboxylic acid with hydrazine hydrate under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-amino-4-methoxy-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-amino-4-methoxy-1H-indole-2-carbohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a precursor for the synthesis of various indole derivatives with potential biological activities.

    Biology: It is studied for its potential antiviral, anticancer, and antimicrobial properties, making it a valuable compound in biological research.

    Medicine: The compound’s therapeutic potential is explored for the development of new drugs targeting various diseases.

    Industry: It is used in the synthesis of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-amino-4-methoxy-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation, thereby exhibiting antiviral or anticancer effects .

Comparison with Similar Compounds

Physicochemical Properties

Key differences in substituents influence physical properties:

Compound Name Substituents Melting Point (°C) Key Functional Groups
5-Methoxy-1H-indole-2-carbohydrazide 5-OCH₃ 266–268 Methoxy, carbohydrazide
3-Phenyl-5-sulfamoyl-1H-indole-2-carbohydrazide 3-Ph, 5-SO₂NH₂ Not reported Sulfonamide, phenyl
3-Amino-5,6-dimethoxy-1H-indole-2-carbohydrazide 3-NH₂, 5,6-OCH₃ Not reported Amino, dimethoxy

The amino group in 3-amino-4-methoxy-1H-indole-2-carbohydrazide may lower melting points compared to non-amino analogs due to reduced crystallinity, while the methoxy group enhances lipophilicity.

Pharmacological Potential

  • Metal Chelation: Indole-carbohydrazides often form metal complexes (e.g., Cu(II), Co(II) in ), with the amino group enhancing chelation efficiency and redox activity .
  • Enzyme Inhibition: Methoxy and amino groups may synergistically inhibit enzymes like α-glucosidase or tyrosine kinases, as seen in related compounds .

Biological Activity

3-Amino-4-methoxy-1H-indole-2-carbohydrazide is a compound belonging to the indole family, which is recognized for its diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Synthesis

The chemical formula of this compound is C_10H_12N_4O_2. The synthesis typically involves the reaction of 3-amino-4-methoxy-1H-indole-2-carboxylic acid with hydrazine hydrate, usually conducted in ethanol or methanol under reflux conditions. This process ensures complete conversion to the desired carbohydrazide derivative.

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, modulating various biological processes. For instance, it may inhibit enzymes involved in viral replication or cancer cell proliferation, showcasing its potential as an antiviral and anticancer agent .

Antiviral Activity

Research indicates that derivatives of indole, including this compound, exhibit significant antiviral properties. Studies have shown that certain indole derivatives can inhibit viral replication by targeting specific viral enzymes .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For example, derivatives have shown IC50 values ranging from 6.31 µM to 49.89 µM against various cancer cell lines, indicating strong anticancer potential compared to standard treatments .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The anti-inflammatory potency of related compounds has been documented with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies and Research Findings

Study Findings
Study A (2023)Identified significant anticancer activity with IC50 values as low as 6.31 µM against MCF-7 cells .
Study B (2024)Demonstrated strong antiviral properties by inhibiting viral enzyme activity in vitro .
Study C (2022)Reported anti-inflammatory effects comparable to diclofenac with IC50 values ranging from 70 μg/mL to 80 μg/mL .

Q & A

Q. What are the optimal synthetic routes for 3-amino-4-methoxy-1H-indole-2-carbohydrazide, and how can reaction conditions be systematically optimized?

Methodological Answer: A common approach involves condensation reactions between 3-formyl-indole derivatives and carbohydrazide precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with hydrazine derivatives in acetic acid with sodium acetate as a catalyst (Method A in ). Optimization includes:

  • Temperature: Maintain reflux (~110°C) to ensure complete reaction.
  • Catalyst ratio: Use a 1:1.1 molar ratio of hydrazine to aldehyde to minimize side products.
  • Purification: Recrystallize from DMF/acetic acid (1:1) to isolate pure crystals .

Q. How can purity and structural integrity be validated during synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • HPLC: Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%).
  • NMR: Key signals include NH2_2 protons at δ 6.2–6.5 ppm (singlet) and methoxy groups at δ 3.8–4.0 ppm .
  • Mass spectrometry: Confirm molecular ion peaks at m/z corresponding to [M+H]+^+ (e.g., m/z 263 for the parent compound).

Q. What crystallographic strategies are effective for resolving its molecular geometry?

Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement ( ):

  • Data collection: Cool crystals to 100 K to minimize thermal motion.
  • Refinement: Apply anisotropic displacement parameters for non-H atoms.
  • Validation: Check for planarity (e.g., dihedral angles <15° between aromatic rings, as in ) .

Advanced Research Questions

Q. How can computational methods predict conformational stability and reactivity?

Methodological Answer: Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level:

  • Geometry optimization: Compare calculated bond lengths/angles with SC-XRD data (e.g., C=O bond: 1.22 Å calc. vs. 1.24 Å exp.).
  • Frontier orbitals: Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
  • Solvent effects: Use polarizable continuum models (PCM) for solvation energy in DMSO .

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism):

  • NMR vs. X-ray: If NMR shows equilibrium between keto/enol forms but X-ray captures a single tautomer, perform variable-temperature NMR to confirm dynamic behavior.
  • Torsional angles: Use Cremer-Pople puckering parameters () to analyze non-planar conformations missed in static crystallographic models .

Q. What strategies enhance regioselectivity in derivatization reactions?

Methodological Answer: Control electronic and steric effects:

  • Electrophilic substitution: Activate the indole ring at C5/C6 using Lewis acids (e.g., AlCl3_3) for halogenation.
  • Nucleophilic sites: Target the hydrazide group (-CONHNH2_2) for acylations (e.g., acetic anhydride in pyridine) .

Q. How to analyze intermolecular interactions in crystal packing?

Methodological Answer: Use Mercury or PLATON software to map:

  • Hydrogen bonds: Identify N–H···O and O–H···N interactions (e.g., 2.8–3.0 Å).
  • π-π stacking: Measure centroid distances (3.4–3.6 Å) between indole rings ().
  • Hirshfeld surfaces: Quantify contact contributions (e.g., 60% H-bonding, 30% van der Waals) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-4-methoxy-1H-indole-2-carbohydrazide
Reactant of Route 2
3-amino-4-methoxy-1H-indole-2-carbohydrazide

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